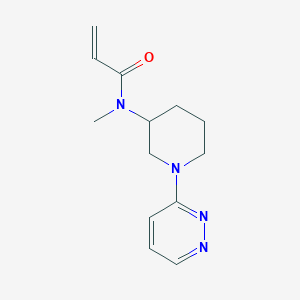

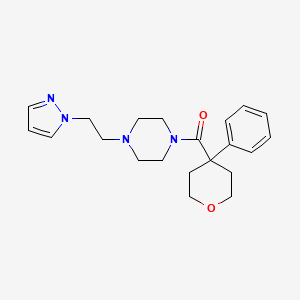

4-methyl-N-(4-phenyldiazenylphenyl)thiadiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-methyl-N-(4-phenyldiazenylphenyl)thiadiazole-5-carboxamide” is a chemical compound that belongs to the class of 1,3,4-thiadiazoles . Thiadiazoles are nitrogen-sulfur containing heterocycles with extensive applications as structural units of biologically active molecules .

Synthesis Analysis

The synthesis of similar thiadiazole derivatives has been achieved by one-step reaction of 5-(2-chloroacetamido)-2-phenyl-N-(1,3,4-thiadiazol-2-yl)-2H-1,2,3-triazole-4-carboxamide with ethyl (2-phenylthiocarbamoyl)-2-substituted acetate derivatives . Another method involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .Molecular Structure Analysis

The molecular structure of thiadiazole derivatives has been investigated using DFT calculations. The compounds exhibited a low and close HOMO–LUMO energy gap, indicating potential charge transfer at the molecular level .Chemical Reactions Analysis

Thiadiazole molecules have been synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Applications De Recherche Scientifique

Synthesis and Anticancer Activity

Researchers have synthesized a novel series of pharmacophores containing the thiazole moiety, including derivatives of thiadiazole, by employing facile and convenient methods. These compounds, including 4-methyl-N-(4-phenyldiazenylphenyl)thiadiazole-5-carboxamide derivatives, have been evaluated for their anticancer activity. For instance, compounds have shown significant in vitro anticancer activity against cell lines such as Hepatocellular carcinoma (HepG-2), with certain derivatives exhibiting IC50 values indicating potent efficacy (Gomha et al., 2017).

Antimicrobial and Fungicidal Activity

The synthesis of 1,3,4-thiadiazole derivatives has also been explored for their fungicidal and antimicrobial activities. For example, novel N-(1,3,4-thiadiazolyl) thiazole carboxamides have been synthesized and shown moderate activity against tested fungi, suggesting the potential for these compounds in developing new fungicides (Tang Zi-lon, 2015). Additionally, compounds containing the 1,3,4-thiadiazole moiety have displayed promising antimicrobial activities against a range of microorganisms (Farghaly et al., 2011).

Spectroscopic and Theoretical Studies

Spectroscopic and theoretical studies have been conducted on derivatives of 1,3,4-thiadiazole to understand their molecular behavior. Investigations into keto/enol tautomerism of these compounds revealed that their spectral properties are influenced by solvent polarizability and are subject to conformational changes, highlighting the complex nature of these molecules and their potential for various applications based on their physicochemical properties (Matwijczuk et al., 2017).

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The thiazole ring, a key component of this compound, is known for its aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could play a role in its interaction with its targets.

Biochemical Pathways

Thiazoles are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Propriétés

IUPAC Name |

4-methyl-N-(4-phenyldiazenylphenyl)thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5OS/c1-11-15(23-21-18-11)16(22)17-12-7-9-14(10-8-12)20-19-13-5-3-2-4-6-13/h2-10H,1H3,(H,17,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGJDRFJFSZFCDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801038408 |

Source

|

| Record name | 1,2,3-Thiadiazole-5-carboxamide, 4-methyl-N-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801038408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

881444-58-2 |

Source

|

| Record name | 1,2,3-Thiadiazole-5-carboxamide, 4-methyl-N-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801038408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,5-dimethylisoxazol-4-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)propanamide](/img/structure/B2406347.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2406349.png)

![N-{4-[1-(furan-2-carbonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2406351.png)

![2-(methoxymethyl)-1-(1-phenylethyl)-1H-benzo[d]imidazole](/img/structure/B2406354.png)

![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2406356.png)

![Spiro[4.5]dec-2-ene-1,4-dione](/img/structure/B2406368.png)

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2406369.png)